N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(2-Methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a phenyl group at position 5, an isobutyryl (2-methylpropanoyl) group at position 1, and a methanesulfonamide-functionalized phenyl ring at position 2. Its molecular formula is C₂₀H₂₃N₃O₃S, with a molecular weight of 385.48 g/mol.
Properties
IUPAC Name |
N-[3-[2-(2-methylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14(2)20(24)23-19(15-8-5-4-6-9-15)13-18(21-23)16-10-7-11-17(12-16)22-27(3,25)26/h4-12,14,19,22H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMEBUNCVHXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific substrates used.
Acylation: The pyrazole ring is then acylated using 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 2-methylpropanoyl group.
Coupling with Phenyl Derivative: The acylated pyrazole is then coupled with a phenyl derivative through a nucleophilic aromatic substitution reaction, often using a palladium catalyst.
Introduction of Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Methanesulfonyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also used in the design of bioactive molecules for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in substituents on the pyrazole ring and the phenyl groups, which influence physicochemical properties and biological activity. Below is a comparative analysis of three closely related derivatives:
Table 1: Key Structural and Hypothetical Property Comparisons
*logP values estimated using fragment-based methods (e.g., Crippen’s method) via tools like Multiwfn .
Electronic and Steric Considerations
- Nitro Group vs. Phenyl/Methyl Substituents: The 3-nitrophenyl substituent in the analog from introduces strong electron-withdrawing effects, which could enhance hydrogen-bond acceptor capacity but reduce membrane permeability compared to the parent compound’s unmodified phenyl group.
- Methoxyacetyl vs.
- 2-Methylphenyl vs. Phenyl : The 2-methylphenyl substituent () increases steric bulk, which might hinder rotational freedom or alter π-π stacking interactions in biological targets .
Crystallographic and Conformational Insights
- Crystal Structure Analysis : Analogous compounds (e.g., ’s triazole-pyrazole hybrid) have been studied via single-crystal X-ray diffraction using SHELX and visualized via ORTEP . Such analyses reveal dihedral angles between aromatic rings and hydrogen-bonding networks, which are critical for understanding packing efficiency and stability. For instance, the nitro group in ’s compound may participate in intramolecular H-bonds, stabilizing specific conformations.
Research Findings and Methodological Considerations
Computational Tools for Comparative Analysis
- Multiwfn : Used to calculate bond orders, molecular orbitals, and ESPs, providing insights into electronic properties and reactivity .
- SHELX/ORTEP : Employed for refining crystallographic data and visualizing molecular conformations, enabling direct comparison of substituent-induced structural changes .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The pyrazole ring is central to its activity, with substituents that enhance its biological properties.
- Functional Groups : The methanesulfonamide group is known for its role in enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) models.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted by [source] evaluated the cytotoxic effects of the compound on breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results revealed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 | [source] |
| Anti-inflammatory | Reduced edema | [source] |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Current data indicate that the compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
